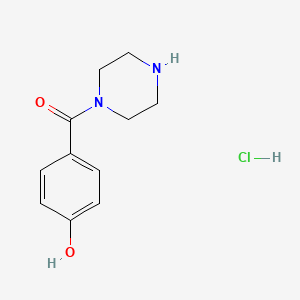
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride (4-PCP-HCl) is a novel organic compound that has been studied for its potential applications in a variety of scientific fields. It is a white, crystalline powder that is soluble in water, and it has a molecular formula of C10H14N2O2·HCl. 4-PCP-HCl has been studied for its potential applications in synthetic organic chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride has been studied for its potential applications in a variety of scientific fields, including synthetic organic chemistry, biochemistry, and pharmacology. In synthetic organic chemistry, this compound has been used as a useful intermediate in the synthesis of a variety of organic compounds. In biochemistry, this compound has been studied for its potential use as a biochemical reagent. In pharmacology, this compound has been studied for its potential use as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation. In particular, this compound may inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have anti-inflammatory and analgesic effects. In addition, this compound may also have anti-tumor effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride in laboratory experiments is its stability in aqueous solutions. This compound is also relatively inexpensive and easy to obtain. However, the main limitation of using this compound in laboratory experiments is its low solubility in organic solvents.
Direcciones Futuras
The potential applications of 4-(Piperazin-1-ylcarbonyl)phenol hydrochloride are still being explored. Future research should focus on elucidating the exact mechanism of action of this compound and further exploring its anti-inflammatory, analgesic, and anti-tumor effects. In addition, further research should also focus on improving the solubility of this compound in organic solvents, as this could potentially make it more useful for laboratory experiments.
Métodos De Síntesis
4-(Piperazin-1-ylcarbonyl)phenol hydrochloride can be synthesized through a two-step procedure. The first step involves the reaction of 4-nitrophenol and piperazine to form 4-(piperazin-1-ylcarbonyl)phenol. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically performed at a temperature of 60°C. The second step involves the reaction of 4-(piperazin-1-ylcarbonyl)phenol with hydrochloric acid to form this compound. This reaction is typically performed at room temperature.
Propiedades
IUPAC Name |
(4-hydroxyphenyl)-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-10-3-1-9(2-4-10)11(15)13-7-5-12-6-8-13;/h1-4,12,14H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPKAZCIHAEANI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

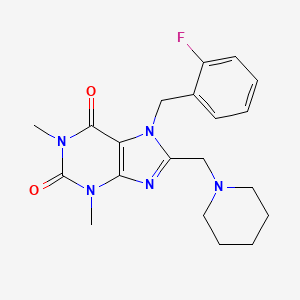
![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)

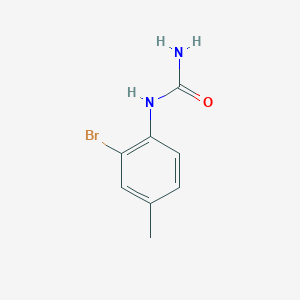
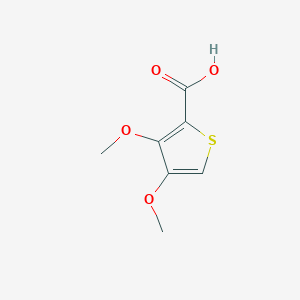
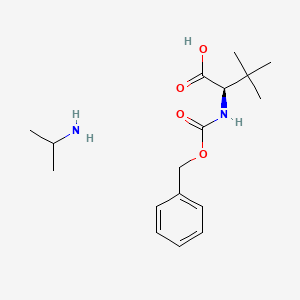
![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)

![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)